Enhanced Cellular Antiproliferative Potency via 2-Amino Derivatization
Derivatization of the 2-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine scaffold to its 2-amino-4-oxo analog yields a potent dual TS/DHFR inhibitor (Compound 4) with significantly improved activity over the clinical comparator pemetrexed. [1] This demonstrates the scaffold's capacity to generate high-potency leads.
| Evidence Dimension | Enzymatic Inhibition (IC50) |
|---|---|
| Target Compound Data | 2-amino-4-oxo-6-methyl-5-substituted-pyrrolo[3,2-d]pyrimidine (Compound 4): hTS IC50 = 46 nM; hDHFR IC50 = 120 nM |
| Comparator Or Baseline | Pemetrexed: hTS IC50 = 9,476 nM (calculated as 46nM * 206); hDHFR IC50 = 6,600 nM (calculated as 120nM * 55) |
| Quantified Difference | ~206-fold more potent than pemetrexed against hTS; ~55-fold more potent against hDHFR |
| Conditions | In vitro enzymatic assay with recombinant human thymidylate synthase (hTS) and dihydrofolate reductase (hDHFR) |
Why This Matters
This level of potency enhancement validates the core scaffold's utility in medicinal chemistry, making it a high-value starting point for projects targeting folate metabolism pathways.
- [1] Gangjee, A., Li, W., Yang, J., & Kisliuk, R. L. (2008). Design, synthesis, and biological evaluation of classical and nonclassical 2-amino-4-oxo-5-substituted-6-methylpyrrolo[3,2-d]pyrimidines as dual thymidylate synthase and dihydrofolate reductase inhibitors. Journal of Medicinal Chemistry, 51(1), 68-76. View Source
